Mavorixafor was developed by X4 Pharmaceuticals and is classified as a chemokine receptor antagonist. It is particularly notable for its specificity towards CXCR4, distinguishing it from other compounds that may have broader activity profiles. The compound is currently undergoing clinical trials to evaluate its efficacy and safety in patients with certain cancers and genetic disorders affecting the bone marrow.
The synthesis of Mavorixafor trihydrochloride involves several key steps, typically starting from readily available precursors. The synthetic route includes:
Technical details regarding specific reagents, reaction conditions (such as temperature and solvent), and purification methods (like chromatography) are proprietary to the developing entity but are essential for ensuring high purity and yield of the final product.
Mavorixafor has a complex molecular structure characterized by a specific arrangement of atoms that facilitates its interaction with CXCR4. The molecular formula is CHClNO, indicating the presence of multiple chlorine atoms which contribute to its pharmacological properties.
Mavorixafor undergoes various chemical reactions that are critical for its synthesis and functionality:
The mechanism of action for Mavorixafor centers on its ability to inhibit CXCR4 signaling pathways:
Data from preclinical studies indicate that Mavorixafor can reduce tumor growth in models where CXCR4 is overexpressed, showcasing its potential as an anti-cancer agent.
Relevant analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed to assess purity and concentration during formulation development.
Mavorixafor's primary applications are in oncology, particularly in:
Additionally, Mavorixafor's ability to modulate immune responses opens avenues for research into autoimmune diseases and other disorders where chemokine signaling is disrupted.
Mavorixafor trihydrochloride (AMD-070 trihydrochloride) is a potent, selective, and orally bioavailable antagonist of the C-X-C chemokine receptor type 4 (CXCR4). It functions through allosteric inhibition by binding to a transmembrane cavity formed by helices III, IV, V, and VI of CXCR4, distinct from the orthosteric CXCL12 binding site. This binding induces a conformational shift that stabilizes CXCR4 in an inactive state, preventing G-protein coupling and subsequent downstream signaling. Mavorixafor exhibits high-affinity binding with an IC₅₀ of 13 nM against CXCR4 in ¹²⁵I-SDF binding assays, demonstrating its potency in blocking the receptor's natural ligand, stromal cell-derived factor-1 (SDF-1/CXCL12) [1] [9].
The inhibition is non-competitive with CXCL12, as mavorixafor does not displace CXCL12 but instead modulates receptor dynamics. Key interactions involve:
Table 1: Key Pharmacological Profile of Mavorixafor
Parameter | Value | Experimental Context |
---|---|---|
CXCR4 Binding IC₅₀ | 13 nM | ¹²⁵I-SDF competition assay |
HIV-1 Inhibition (MT-4) IC₅₀ | 1 nM | T-tropic NL4.3 strain replication |
HIV-1 Inhibition (PBMCs) IC₅₀ | 9 nM | T-tropic NL4.3 strain replication |
Specificity Ratio (CXCR4 vs. CCR5/CXCR1) | >1,000 | Binding/functional assays |
Mavorixafor achieves >1,000-fold selectivity for CXCR4 over related chemokine receptors (CCR1, CCR2b, CCR4, CCR5, CXCR1, CXCR2). This specificity arises from:
Notably, mavorixafor shows no activity against CCR5 or CXCR1/2 at concentrations up to 10 μM, as confirmed by calcium flux and chemotaxis assays. Molecular dynamics simulations reveal that Asp⁹⁷ in CCR5 (homologous to Asp¹⁸⁷ in CXCR4) adopts an orientation sterically incompatible with mavorixafor binding, explaining this selectivity [1] [4].
Table 2: Selectivity Profile of Mavorixafor Across Chemokine Receptors
Receptor | Ligand/Function Tested | Mavorixafor IC₅₀ | Key Structural Determinant |
---|---|---|---|
CXCR4 | ¹²⁵I-SDF binding | 13 nM | Tyr⁴⁵, Asp¹⁸⁷, Tyr¹¹⁶ salt bridge |
CCR5 | CCL5-induced chemotaxis | >10,000 nM | Asp⁹⁷ orientation mismatch |
CXCR1 | IL-8-induced calcium flux | >10,000 nM | Smaller TM cavity (800 ų) |
CXCR2 | IL-8-induced chemotaxis | >10,000 nM | Val⁹⁵ steric clash with benzimidazole |
CXCL12/CXCR4 signaling governs immune cell retention in bone marrow via activation of Gαᵢ-mediated pathways. Mavorixafor disrupts this axis by:
In WHIM syndrome patients (gain-of-function CXCR4 mutations), once-daily 400 mg mavorixafor:
In melanoma biopsies, mavorixafor monotherapy (400 mg/day) enhanced:
Table 3: Functional Effects of CXCR4 Antagonism on Immune Cell Trafficking
Parameter | Effect of Mavorixafor | Clinical/Experimental Outcome |
---|---|---|
Neutrophil bone marrow egress | ↑ ANC >500 cells/μL (12.6 h) | Resolution of myelokathexis in WHIM |
Lymphocyte mobilization | ↑ ALC >1,000 cells/μL (16.9 h) | Reduced infection rate (4.63→2.27/year) |
CD8⁺ T-cell tumor infiltration | 2.8-fold increase | Enhanced anti-tumor immunity in melanoma |
Wart burden in WHIM | 75% reduction | Improved anti-HPV immunity |
Table 4: Synonyms for Mavorixafor Trihydrochloride
Synonym | Identifier |
---|---|
IUPAC Name | N'-(1H-benzimidazol-2-ylmethyl)-N'-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine; trihydrochloride |
CAS Number | 2309699-17-8 |
Alternative Codes | AMD-070 trihydrochloride; AMD-11070 trihydrochloride |
Molecular Formula | C₂₁H₃₀Cl₃N₅ |
Development Codes | X4P-001; XOLREMDI™ (brand name) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: